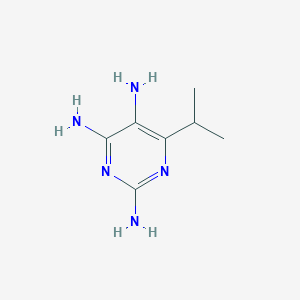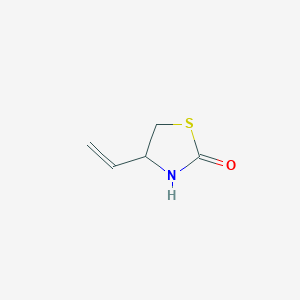![molecular formula C24H27BrNOP B14331450 Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide CAS No. 110890-35-2](/img/structure/B14331450.png)
Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide is a chemical compound with a complex structure. It is a member of the phosphonium family, which are compounds containing a positively charged phosphorus atom. This particular compound is characterized by the presence of a triphenylphosphine group, an amino group, and a bromide ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium compounds typically involves the reaction of triphenylphosphine with an alkyl halide. For Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide, the synthetic route involves the reaction of triphenylphosphine with 2-[(2-methylpropyl)amino]-2-oxoethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: Studied for its potential use in biological systems due to its unique structure.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide involves its interaction with molecular targets through its phosphonium group. The positively charged phosphorus atom can interact with negatively charged sites on molecules, leading to various chemical transformations. The compound can also participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A simpler phosphonium compound without the amino and oxoethyl groups.
Tetraphenylphosphonium bromide: Similar structure but with an additional phenyl group.
Propiedades
Número CAS |
110890-35-2 |
|---|---|
Fórmula molecular |
C24H27BrNOP |
Peso molecular |
456.4 g/mol |
Nombre IUPAC |
[2-(2-methylpropylamino)-2-oxoethyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H26NOP.BrH/c1-20(2)18-25-24(26)19-27(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H |
Clave InChI |
WWGFEUXNDNLPHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)


![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
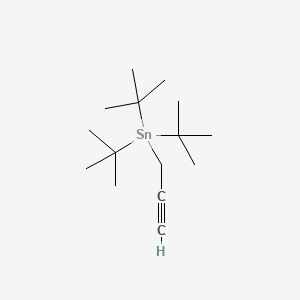
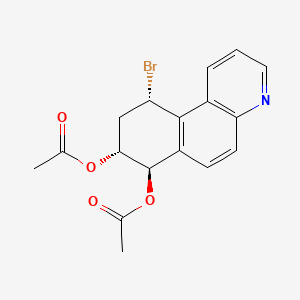
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
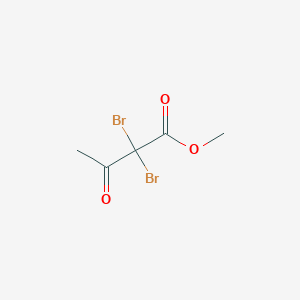
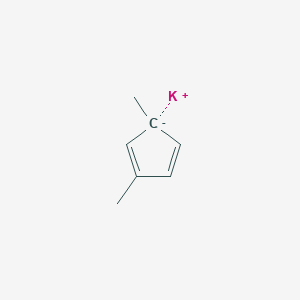
![2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14331428.png)
